molecular formula C20H22N2O3 B2668833 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide CAS No. 941996-67-4

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide

Cat. No.: B2668833
CAS No.: 941996-67-4
M. Wt: 338.407
InChI Key: YESXGXHZSHJRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide typically involves the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with 2-ethoxybenzoic acid: The final step involves coupling the acetylated tetrahydroquinoline with 2-ethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.

    Substitution: The ethoxy group on the benzamide can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under mild conditions.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzenesulfonamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is unique due to the presence of the ethoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-25-19-9-5-4-8-17(19)20(24)21-16-10-11-18-15(13-16)7-6-12-22(18)14(2)23/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESXGXHZSHJRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.